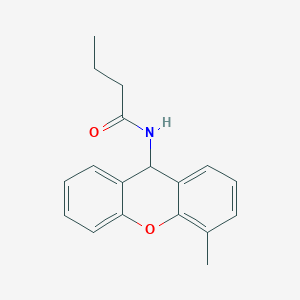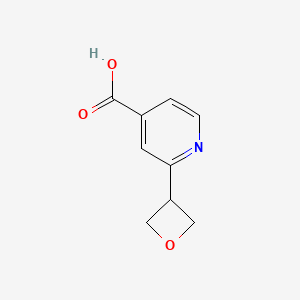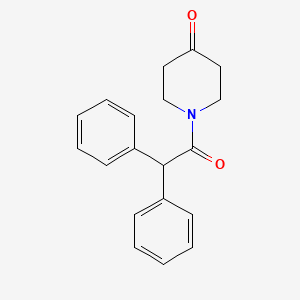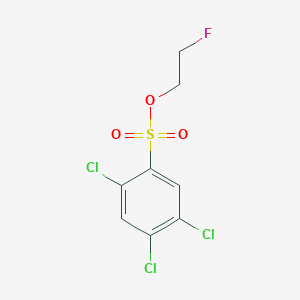
2-Fluoroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a sulfonic acid ester group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester typically involves the esterification of 2,4,5-trichlorobenzenesulfonyl chloride with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- 2,4,5-Trichlorobenzenesulfonyl chloride
- 2-Fluoroethanol
Uniqueness
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive compared to other sulfonic acid derivatives. This unique combination of properties makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
93286-18-1 |
|---|---|
Molecular Formula |
C8H6Cl3FO3S |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2-fluoroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3FO3S/c9-5-3-7(11)8(4-6(5)10)16(13,14)15-2-1-12/h3-4H,1-2H2 |
InChI Key |
HBYMUZNHDQMVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


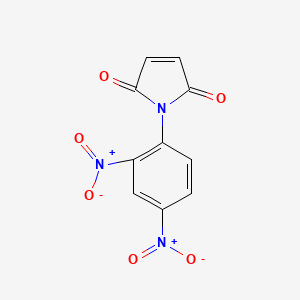

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
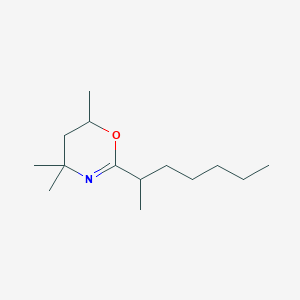
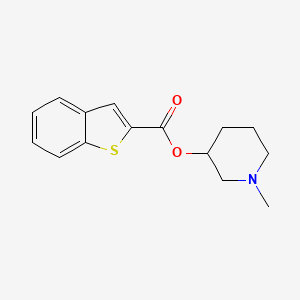

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
